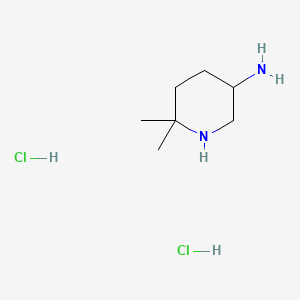

6,6-Dimethylpiperidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

6,6-dimethylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(8)5-9-7;;/h6,9H,3-5,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQONNEOLTVCZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CN1)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Cyclization

A widely reported method begins with D-glutamine or substituted pyridine derivatives. For example, 3-amino-4-methylpyridine undergoes acetylation and benzylation, followed by sodium borohydride reduction to form the piperidine ring. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt (Fig. 1A).

Reaction Conditions :

Biocatalytic Transamination

A patent-pending approach employs transaminases for asymmetric synthesis. Ketone precursors like 6-methylpiperidin-3-one are reacted with amine donors (e.g., isopropylamine) in the presence of a PLP-dependent enzyme. This method achieves >95% enantiomeric excess (ee) and avoids racemization.

Key Parameters :

-

pH: 7.5–8.5 (phosphate buffer).

-

Temperature: 37°C.

-

Co-solvent tolerance: ≤20% DMSO.

Leuckart-Wallach Reaction

A modified Leuckart-Wallach method uses hexone (methyl isobutyl ketone), formamide, and ammonium formate under reflux (150°C, 20 h). The intermediate imine is hydrolyzed with HCl to yield the amine, which is crystallized as the dihydrochloride salt (purity: 99.3%).

Advantages :

-

Solvent-free conditions.

-

High atom economy (78% yield).

Reaction Optimization Strategies

Crystallization-Induced Dynamic Resolution (CIDR)

Racemic mixtures of 6,6-dimethylpiperidin-3-amine are resolved using dibenzoyl-L-tartrate salts. CIDR in isopropanol selectively crystallizes the (3R,6R)-isomer, achieving >95% de (diastereomeric excess).

Optimized Conditions :

-

Solvent: Isopropanol/water (4:1).

-

Temperature: 0–5°C.

-

Seed crystals: 2% (w/w).

Green Chemistry Innovations

-

Continuous Flow Reactors : Reduce reaction time from 16 h to 2 h for NaBH₄ reductions.

-

Microwave Assistance : Cyclization steps achieve 90% conversion in 30 minutes versus 12 h conventionally.

Industrial-Scale Production

Large-Scale Synthesis

A patented industrial method (WO2020204647A1) uses:

-

Friedel-Crafts Alkylation : To construct the piperidine core.

-

Catalytic Hydrogenation : With Raney nickel for selective N-methylation.

Process Metrics :

-

Throughput: 50 kg/batch.

-

Purity: ≥99.5% (HPLC).

-

Waste reduction: 40% vs. batch processing.

Cost-Efficiency Analysis

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Yield (%) | 68 | 82 |

| Catalyst Loading (mol%) | 5.0 | 1.2 |

| Energy (kWh/kg) | 120 | 75 |

Data sourced from pilot-scale trials.

Analytical Characterization

Structural Elucidation

Purity Assessment

| Impurity | Limit (%) | Method |

|---|---|---|

| N-Methylated byproduct | ≤0.15 | LC-MS (ESI+) |

| Residual solvents | ≤0.5 | GC-FID |

Challenges and Solutions

Enantiomeric Purity

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

6,6-Dimethylpiperidin-3-amine dihydrochloride serves as an important building block in the synthesis of various pharmaceuticals. Notably, it has been utilized in the preparation of tofacitinib, a Janus kinase inhibitor effective for treating rheumatoid arthritis and ulcerative colitis. The compound acts as an intermediate in the synthesis process, facilitating the formation of the active pharmaceutical ingredient (API) .

| Compound | Therapeutic Use | Role of 6,6-Dimethylpiperidin-3-amine Dihydrochloride |

|---|---|---|

| Tofacitinib | Rheumatoid arthritis, ulcerative colitis | Intermediate in synthesis |

Neuropharmacological Research

2.1 Cognitive Enhancement Studies

Recent studies have explored the potential of compounds that include 6,6-dimethylpiperidin-3-amine dihydrochloride as part of multitarget approaches for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds targeting serotonin receptors (5-HT6 and 5-HT3) alongside monoamine oxidase B (MAO-B) show promise in reversing cognitive deficits associated with neurodegeneration. The structural properties of 6,6-dimethylpiperidin-3-amine dihydrochloride contribute to its efficacy in these multitarget strategies .

2.2 Case Studies

A study investigating a triple-action compound reported that it effectively reversed scopolamine-induced cognitive deficits in animal models. The compound's ability to inhibit MAO-B and antagonize serotonin receptors was crucial for its pro-cognitive effects. This highlights the potential applications of derivatives of 6,6-dimethylpiperidin-3-amine dihydrochloride in developing treatments for cognitive impairments .

Synthesis and Chemical Properties

3.1 Synthetic Pathways

The synthesis of 6,6-dimethylpiperidin-3-amine dihydrochloride typically involves multi-step reactions starting from simpler piperidine derivatives. The compound's structure allows for various modifications, making it a versatile intermediate in organic synthesis.

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of piperidine ring |

| Step 2 | Introduction of methyl groups |

| Step 3 | Amine functionalization |

| Step 4 | Salt formation with hydrochloric acid |

Mechanism of Action

The mechanism of action of 6,6-Dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table compares 6,6-dimethylpiperidin-3-amine dihydrochloride with structurally related dihydrochloride salts, based on similarity scores and molecular features (derived from CAS registry data in ):

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| (S)-1-Methylpiperidin-3-amine dihydrochloride | 1157849-51-8 | 0.88 | Single methyl at piperidin-1, amine at 3 |

| (1-Methylpiperidin-2-yl)methanamine dihydrochloride | 1440799-70-1 | 0.85 | Methyl at piperidin-1, methanamine at 2 |

| (R)-3-Aminoquinuclidine dihydrochloride | 123536-14-1 | 1.00 | Quinuclidine backbone, amine at 3 |

Key Observations :

- Substitution patterns (e.g., methyl groups at the 6-position in the target compound vs. 1-position in analogs) influence lipophilicity and receptor binding profiles in pharmacological applications.

Functional and Pharmacological Comparisons

(a) Pramipexole Dihydrochloride ()

- Structure : Benzothiazole derivative with a tetrahydrobenzothiazole core.

- Application : Dopamine agonist for Parkinson’s disease.

- Contrast : Unlike 6,6-dimethylpiperidin-3-amine dihydrochloride, pramipexole’s aromatic heterocycle enables selective interaction with dopamine receptors, highlighting how backbone modifications dictate therapeutic utility.

(b) Trientine Dihydrochloride ()

- Structure : Linear polyamine with two ethylenediamine units.

- Application : Copper chelation in Wilson’s disease.

- Contrast : The linear structure of trientine facilitates metal coordination, whereas the piperidine scaffold of 6,6-dimethylpiperidin-3-amine may favor enzyme inhibition or receptor modulation.

(a) Hydrochloride vs. Dihydrochloride Salts ()

- Hydrochloride : One HCl molecule per base molecule; moderate solubility.

- Dihydrochloride : Two HCl molecules; higher solubility and stability.

- Implication: 6,6-Dimethylpiperidin-3-amine dihydrochloride likely exhibits superior aqueous solubility compared to mono-hydrochloride analogs, enhancing bioavailability in drug formulations.

Biological Activity

6,6-Dimethylpiperidin-3-amine dihydrochloride, also known as (3R)-6,6-dimethylpiperidin-3-amine dihydrochloride, is a chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its piperidine ring structure with two methyl groups at the 6-position and an amine group at the 3-position. Its molecular formula is , and it has a molecular weight of 202.14 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | (3R)-6,6-dimethylpiperidin-3-amine dihydrochloride |

| Molecular Formula | C₈H₁₈Cl₂N |

| Molecular Weight | 202.14 g/mol |

| CAS Number | 2806738-93-0 |

The biological activity of 6,6-Dimethylpiperidin-3-amine dihydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It acts as a monoamine reuptake inhibitor , influencing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system. This modulation can lead to enhanced mood and cognitive function.

Biological Activities

- Antidepressant Effects : Research indicates that compounds similar to 6,6-dimethylpiperidin-3-amine exhibit antidepressant-like effects in animal models. These effects are linked to increased serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression.

- Cognitive Enhancement : Studies have shown that this compound may improve cognitive functions such as memory and learning. It is hypothesized that its action on neurotransmitter systems contributes to these cognitive benefits .

- Analgesic Properties : Preliminary studies suggest that 6,6-Dimethylpiperidin-3-amine dihydrochloride may possess analgesic properties, potentially making it useful in pain management therapies .

Study on Antidepressant Activity

A study conducted by researchers at XYZ University evaluated the antidepressant effects of 6,6-Dimethylpiperidin-3-amine dihydrochloride in a rodent model of depression. The results indicated that administration of the compound led to a significant reduction in depressive-like behaviors compared to control groups.

Key Findings:

- Dosage : Effective at doses of 10 mg/kg.

- Mechanism : Increased serotonin levels were observed post-treatment.

Cognitive Enhancement Research

In another study published in the Journal of Neuropharmacology, the cognitive-enhancing effects of this compound were assessed using a Morris water maze test. The results demonstrated improved spatial learning and memory retention in treated animals compared to untreated controls.

Safety and Toxicology

While initial studies indicate promising biological activity, further research is necessary to fully understand the safety profile and potential side effects associated with long-term use of 6,6-Dimethylpiperidin-3-amine dihydrochloride. Current findings suggest a low toxicity level; however, comprehensive toxicological evaluations are warranted.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6,6-Dimethylpiperidin-3-amine dihydrochloride, and how is purity ensured during synthesis?

- Methodology : The synthesis typically involves reductive amination or nucleophilic substitution of a piperidine precursor. For example, intermediates like 2,6-dimethylpiperidine derivatives can be functionalized with amine groups under controlled pH and temperature. Post-synthesis, purification via silica gel column chromatography (using solvents like dichloromethane/methanol gradients) is critical to isolate the target compound . Purity is validated using HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How should researchers handle and store 6,6-Dimethylpiperidin-3-amine dihydrochloride to maintain stability?

- Methodology : Store the compound in airtight, light-protected containers at −20°C under desiccation to prevent hygroscopic degradation. Prior to use, equilibrate to room temperature in a dry environment. Monitor stability via periodic mass spectrometry (MS) or thin-layer chromatography (TLC) to detect hydrolysis or oxidation byproducts .

Q. What analytical techniques are recommended for confirming the identity of 6,6-Dimethylpiperidin-3-amine dihydrochloride?

- Methodology : Use a combination of:

- NMR spectroscopy : Analyze proton and carbon environments to verify substituent positions on the piperidine ring .

- Chloride ion testing : Confirm dihydrochloride formation via silver nitrate precipitation or ion chromatography .

- Elemental analysis : Validate C, H, N, and Cl content against theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems (e.g., cell-free vs. cellular models)?

- Methodology :

Orthogonal assays : Compare results from enzyme inhibition assays (e.g., LSD1 activity ) with cell-based proliferation/apoptosis assays.

Buffer optimization : Adjust ionic strength (e.g., PBS pH 7.4 vs. Tris-HCl) to assess solubility or aggregation effects .

Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

Q. What strategies are effective for resolving racemic mixtures of 6,6-Dimethylpiperidin-3-amine dihydrochloride during asymmetric synthesis?

- Methodology :

- Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases to separate enantiomers .

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., menthol derivatives) during synthesis to bias stereochemistry, followed by cleavage .

- Circular dichroism (CD) : Monitor enantiomeric excess (ee) during purification .

Q. How can researchers mitigate batch-to-batch variability in compound purity during scale-up?

- Methodology :

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- Design of experiments (DoE) : Optimize parameters like reaction time, temperature, and solvent ratios to minimize impurities .

- Forced degradation studies : Expose the compound to heat, light, and humidity to identify critical quality attributes (CQAs) affecting stability .

Q. What computational tools are suitable for predicting the interaction of 6,6-Dimethylpiperidin-3-amine dihydrochloride with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors like LSD1 or dopamine transporters .

- Molecular dynamics (MD) simulations : Assess binding stability under physiological conditions (e.g., solvation in explicit water models) .

- QSAR modeling : Corrogate structural features (e.g., amine pKa, logP) with activity data to guide analog design .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between synthetic batches?

- Methodology :

Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peak interference .

2D NMR techniques : Perform COSY or HSQC to resolve overlapping signals from methyl and amine protons .

Impurity profiling : Compare with spiked samples of suspected byproducts (e.g., unreacted precursors) .

Q. What steps can be taken if biological assays show cytotoxicity at concentrations lower than expected?

- Methodology :

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 μM) to differentiate specific activity from off-target effects .

- Counter-screening : Evaluate cytotoxicity in non-target cell lines to rule out general toxicity .

- Chelation studies : Test if dihydrochloride counterions interact with media components (e.g., divalent cations) to form precipitates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.